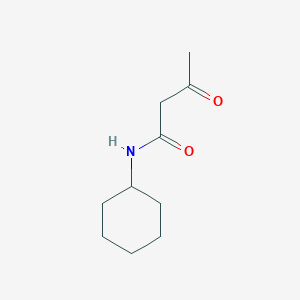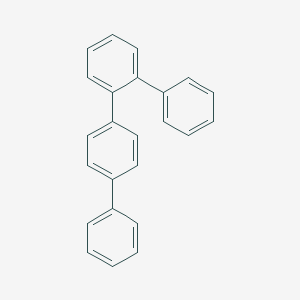
1-phenyl-2-(4-phenylphenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’:2’,1’‘:4’‘,1’‘’-Quaterphenyl is an organic compound consisting of four benzene rings connected in a linear arrangement. This compound is known for its stability and unique electronic properties, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1’:2’,1’‘:4’‘,1’‘’-Quaterphenyl can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, where aryl halides react with aryl boronic acids in the presence of a palladium catalyst . The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of 1,1’:2’,1’‘:4’‘,1’‘’-Quaterphenyl often involves large-scale Suzuki-Miyaura reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’:2’,1’‘:4’‘,1’‘’-Quaterphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert 1,1’:2’,1’‘:4’‘,1’‘’-Quaterphenyl to its corresponding dihydro derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Nitro, sulfonic acid, or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’:2’,1’‘:4’‘,1’‘’-Quaterphenyl has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,1’:2’,1’‘:4’‘,1’‘’-Quaterphenyl is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions enable it to function effectively in applications such as fluorescence imaging and drug delivery .
Vergleich Mit ähnlichen Verbindungen
1,1’4’,1’‘4’‘,1’‘’-Quaterphenyl: Similar structure but different substitution pattern.
1,1’2’,1’‘4’‘,1’‘’-Terphenyl: Contains three benzene rings instead of four.
1,1’4’,1’‘4’‘,1’‘’-Tetraphenyl: Contains four benzene rings but with different connectivity.
Uniqueness: 1,1’:2’,1’‘:4’‘,1’‘’-Quaterphenyl is unique due to its linear arrangement of benzene rings, which imparts distinct electronic properties and stability. This makes it particularly suitable for applications in electronic devices and as a building block for more complex molecules .
Eigenschaften
CAS-Nummer |
1165-58-8 |
|---|---|
Molekularformel |
C24H18 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
1-phenyl-2-(4-phenylphenyl)benzene |
InChI |
InChI=1S/C24H18/c1-3-9-19(10-4-1)20-15-17-22(18-16-20)24-14-8-7-13-23(24)21-11-5-2-6-12-21/h1-18H |
InChI-Schlüssel |
BYCLIJFAFHKKFL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3C4=CC=CC=C4 |
Key on ui other cas no. |
1165-58-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


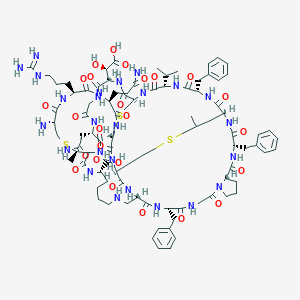
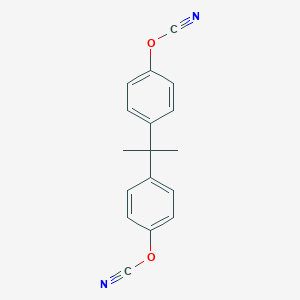
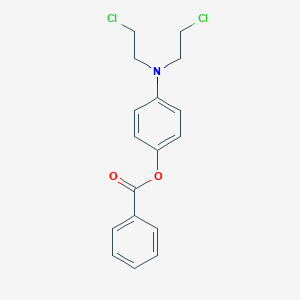
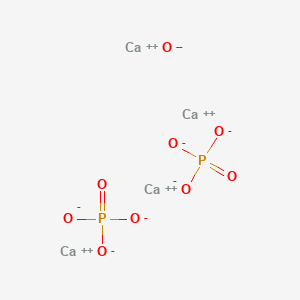
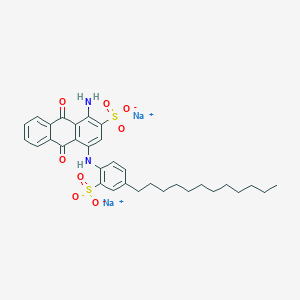
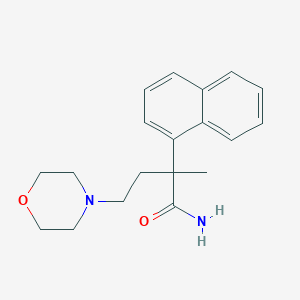
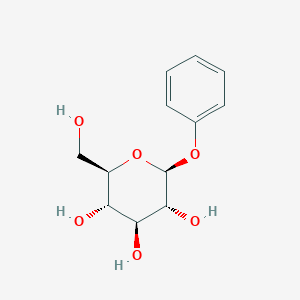
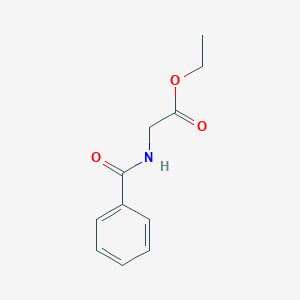
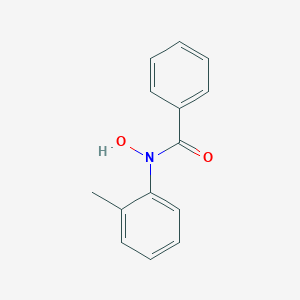
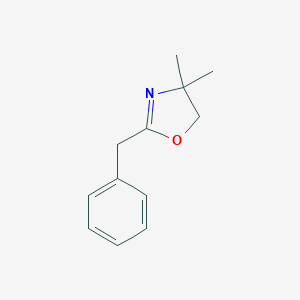
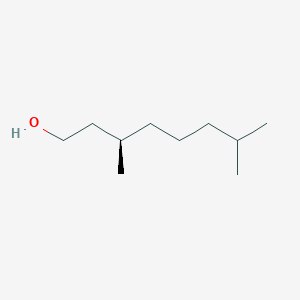
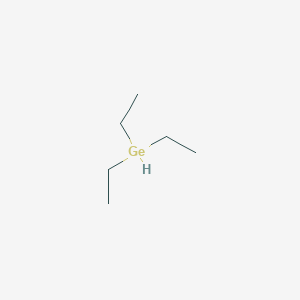
![3-[(2-Chloroethyl)sulfonyl]propanamide](/img/structure/B74487.png)
